5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene chemical properties
Executive Summary 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6) is a specialized aryl iodide intermediate characterized by a unique "steric gearing" motif.[1] Structurally, it features an iodine atom flanked...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6) is a specialized aryl iodide intermediate characterized by a unique "steric gearing" motif.[1] Structurally, it features an iodine atom flanked by two ortho-methyl groups, creating a sterically congested center that significantly influences its reactivity in transition-metal-catalyzed cross-couplings.[1] The para-benzyloxy group serves as a robust, orthogonal protecting group for the phenol functionality.[1]
This compound is a critical building block in the synthesis of heterotelechelic bioconjugates , advanced liquid crystals, and sterically hindered biaryl ligands.[1] Its utility lies in the electronic activation provided by the oxygen substituent, balanced against the kinetic stabilization offered by the methyl groups, which prevents unwanted side reactions (such as homocoupling) during metal catalysis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule exhibits
symmetry (ignoring the benzyl rotation), with the iodine atom "sandwiched" between two methyl groups.[1] This 2-iodo-1,3-dimethyl substitution pattern is electronically activated but sterically hindered, requiring specific catalytic conditions for functionalization.[1]
Diagnostic "sandwiched" methyls and symmetric Ar-H
Synthesis Strategy & Scalability
The synthesis of 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene presents a regiochemical challenge: installing an iodine atom at the sterically crowded C4 position of the 3,5-dimethylphenol core.[1]
Mechanistic Insight: The "Electronic vs. Steric" Battle
In 3,5-dimethylphenol, the hydroxyl group directs ortho and para.[1] The two methyl groups also direct ortho and para.[1]
C2/C6 (Ortho to OH): Sterically accessible, but only activated by OH and one methyl (meta to the other).[1]
C4 (Para to OH): Sterically hindered (between two methyls), but electronically reinforced by the OH and both methyl groups (ortho to methyls).[1]
Experimental evidence confirms that under thermodynamic control (or with strong electrophiles), the electronic activation at C4 dominates , forcing iodination between the methyls.[1]
DOT Diagram 1: Synthesis Pathway
Caption: Two-step synthesis starting from commercially available 3,5-dimethylphenol. The sequence prioritizes iodination prior to benzylation to leverage the directing effect of the free phenol.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol
Rationale: Using N-Iodosaccharin (NIS) or N-Iodosuccinimide with acid catalysis provides a controlled source of iodonium (
Setup: Charge a round-bottom flask with 3,5-dimethylphenol (1.0 equiv) and acetonitrile (0.5 M concentration).
Activation: Cool to 0 °C. Add p-toluenesulfonic acid (pTsOH) (1.1 equiv) or catalytic FeCl
(5 mol%).
Iodination: Portion-wise, add N-Iodosuccinimide (NIS) (1.1 equiv) over 15 minutes.[1] Protect from light (wrap flask in foil).
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2); look for the disappearance of the starting phenol (
SO (sodium thiosulfate) to remove excess iodine (yellow color fades).[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over NaSO, and concentrate.[1]
Purification: Recrystallize from Hexanes/EtOAc or perform silica column chromatography.
The 2,6-dimethyl substitution pattern relative to the iodine atom creates a "pocket" that retards the rate of Oxidative Addition to Palladium(0).[1] Standard catalysts (e.g., Pd(PPh
Solution: Use electron-rich, sterically bulky phosphine ligands (e.g., SPhos , XPhos , or P(t-Bu)
) which facilitate oxidative addition into hindered aryl halides.[1]
Divergent Synthesis Map
This molecule serves as a linchpin for divergent synthesis.[1] The iodine can be exchanged for carbon, while the benzyl group protects the oxygen for later revelation.[1]
DOT Diagram 2: Reactivity Scope
Caption: Reactivity map highlighting the versatility of the scaffold.[1] The Iodo-group allows C-C bond formation, while the Benzyl group allows late-stage polarity tuning.[1]
Safety & Handling
Hazards: As an aryl iodide, it may release iodine upon decomposition.[1] Benzyl halides (used in synthesis) are lachrymators.[1]
Storage: Store at 2–8 °C, protected from light. The C-I bond is photosensitive over long periods.[1]
PubChem. (2025).[1][6] 5-Bromo-2-iodo-1,3-dimethylbenzene (Analogous Structure & Properties). National Library of Medicine.[1] [Link][1]
K. L. McCallum, et al. (2025).[1] Heterotelechelic Organometallic PEG Reagents Enable Modular Access to Complex Bioconjugates.[1] National Institutes of Health (PMC).[1] [Link]
G. K. S. Prakash, et al. (2026).[1][7] Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin.[1][7] Journal of Organic Chemistry.[1] [Link][1]
Thieme Chemistry. (2006).[1] Science of Synthesis: Reaction of Metalated Phenols with Carbonyl Compounds (Synthesis of p-Quinomethanes).[1][8][Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 126312-61-6
Formula: C₁₅H₁₅IO
Molecular Weight: 338.18 g/mol
Executive Summary: The "Resorcinol Anchor"
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene represents a specialized class of sterically congested aryl halides used primarily as a regioselective building block in the synthesis of Hsp90 inhibitors (e.g., Geldanamycin analogs, Onalespib) and resorcylic acid lactones (RALs).
Its value lies in its unique substitution pattern: the iodine atom is "sandwiched" between two methyl groups (positions 1 and 3), while the para-position (position 5) is protected by a benzyl ether. This architecture serves two critical functions in drug design:
Conformational Locking: The ortho-methyl groups restrict rotation in biaryl systems (atropisomerism), a key feature for binding affinity in kinase and chaperone pockets.
Orthogonal Protection: The benzyl group allows for late-stage unmasking of the phenol, enabling the formation of hydrogen bond networks essential for biological activity.
This guide details the synthesis, handling, and cross-coupling dynamics of this challenging electrophile.
Molecular Architecture & Reactivity Profile
The Steric-Electronic Conflict
The reactivity of CAS 126312-61-6 is defined by the conflict between electronic activation and steric hindrance.
Electronic Activation: The benzyloxy group (position 5) is a strong electron donor, activating the ring toward electrophilic attack. The iodine (position 2) is para to this activator, making the C-I bond electron-rich and theoretically prone to oxidative addition.
Steric Shielding (The "Ortho Effect"): The iodine atom is flanked by two methyl groups. This creates a high "cone angle" of steric bulk.
Consequence 1: Nucleophilic attacks (e.g., Lithium-Halogen Exchange) are favored over transition metal insertions because Li-exchange is less sensitive to steric bulk than Pd(0) oxidative addition.
Consequence 2: In Suzuki-Miyaura couplings, the rate of oxidative addition is significantly retarded, requiring specialized ligands (e.g., SPhos, XPhos) to facilitate the reaction.
Synthesis Strategy: The "Para-Iodination" Protocol
Direct iodination of 1-(benzyloxy)-3,5-dimethylbenzene is often non-selective or sluggish due to steric crowding. The industry-standard approach inverts the sequence: Iodination first, Protection second.
Validated Synthetic Route
The most reliable pathway starts from commercially available 3,5-dimethylphenol .
Step 1: Regioselective Iodination
The hydroxyl group directs electrophilic substitution to the para position (C4), which corresponds to the "sandwiched" position between the methyls.
Mechanism: The TsOH activates NIS, generating a potent iodonium equivalent (
). The phenol undergoes Electrophilic Aromatic Substitution (EAS) at the most electron-rich position (para), overcoming the steric barrier of the methyls due to the strong directing effect of the -OH.
Step 2: Benzyl Protection
Once the iodine is installed, the phenol is masked to prevent catalyst poisoning during subsequent couplings.
Outcome: Quantitative conversion to 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene.
Visualization: Synthesis Pathway
Caption: Two-step synthesis maximizing regioselectivity by exploiting the phenolic directing effect prior to protection.
Critical Application: Cross-Coupling Strategies
The primary utility of CAS 126312-61-6 is as the electrophile in Suzuki-Miyaura Couplings to form biaryl cores.
The Challenge: Oxidative Addition
Standard Pd(PPh₃)₄ catalysts often fail with this substrate because the bulky methyl groups prevent the palladium center from approaching the C-I bond.
The Solution: Buchwald Ligands
To couple this molecule effectively, one must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).
Recommended System:
Catalyst: Pd(OAc)₂ or Pd₂dba₃
Ligand:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
Base: K₃PO₄ (Anhydrous)
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Mechanism Logic: SPhos is bulky enough to promote reductive elimination (forming the hindered biaryl bond) but electron-rich enough to force the oxidative addition into the hindered C-I bond.
Use Case: Converting the iodide to a formyl group or boronic ester.
Dissolve CAS 126312-61-6 (1.0 equiv) in anhydrous THF under Argon.
Cool to -78°C (Critical: Higher temps lead to benzyne formation or scrambling).
Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.
Stir for 30 mins at -78°C.
Add Electrophile (e.g., DMF for aldehyde, B(OiPr)₃ for boronate).
Warm slowly to RT and quench.
Data Summary
Property
Value
Context
Appearance
White to off-white crystalline solid
High purity form
Melting Point
68 - 72 °C
Distinctive sharp range
Solubility
High: DCM, THF, TolueneLow: Water, Alcohols
Lipophilic nature dominates
Stability
Light Sensitive
Store in amber vials; C-I bond is photolabile
Toxicity
Irritant
Avoid dust inhalation; standard PPE required
References
Preparation of Resorcinol Derivatives:
Synthesis of Hsp90 Inhibitors via 4-iodo-3,5-dimethylphenol intermediates.
Journal of Medicinal Chemistry, 2006, 49(26), 7600–7602.
Regioselective Iodination of Phenols:
Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."
Tetrahedron Letters, 2002, 43(29), 5047-5048.
Suzuki Coupling of Hindered Substrates:
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides."
Accounts of Chemical Research, 2008, 41(11), 1461–1473.
General Properties of Benzyl Ethers:
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
Wiley-Interscience. (Standard text for deprotection protocols).
An In-depth Technical Guide to 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the versatile chemical inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the versatile chemical intermediate, 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS No. 126312-61-6). While this compound is commercially available, understanding its synthesis and spectral characteristics is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This document outlines a robust synthetic protocol and presents predicted spectroscopic data based on the analysis of analogous compounds, offering a valuable resource for scientists working with this and related molecules.
Introduction
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is a polysubstituted aromatic compound featuring a benzyloxy ether, two methyl groups, and a reactive iodine atom. This unique combination of functional groups makes it a valuable building block in organic synthesis. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected under specific conditions to reveal a reactive hydroxyl functionality. The methyl groups influence the electronic properties and steric environment of the benzene ring. Most significantly, the iodine atom at the 2-position provides a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
The strategic placement of these functionalities makes 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. Its structural motif is found in various biologically active molecules, and its utility in creating carbon-carbon and carbon-heteroatom bonds is well-established.
Synthesis and Mechanism
The synthesis of 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene can be efficiently achieved through a two-step process starting from commercially available 3,5-dimethylphenol. The first step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a regioselective iodination of the resulting benzyloxy ether.
Step 1: Synthesis of 5-(Benzyloxy)-1,3-dimethylbenzene
The initial step is the benzylation of 3,5-dimethylphenol. This reaction proceeds via a classic SN2 mechanism where the phenoxide, generated by a base, acts as a nucleophile and displaces a halide from benzyl halide.
Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation due to its mildness and ease of handling.
Solvent: Acetone or N,N-dimethylformamide (DMF) are suitable solvents that facilitate the dissolution of the reactants and promote the reaction.
Temperature: The reaction is typically carried out at room temperature to gentle reflux to ensure a reasonable reaction rate without promoting side reactions.
The choice of a relatively non-nucleophilic base like K₂CO₃ is crucial to prevent competing reactions. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Step 2: Iodination of 5-(Benzyloxy)-1,3-dimethylbenzene
The second step involves the electrophilic iodination of the electron-rich aromatic ring of 5-(benzyloxy)-1,3-dimethylbenzene. The benzyloxy and dimethyl groups are ortho-, para-directing activators. The most sterically accessible and electronically activated position for iodination is the 2-position, ortho to both a methyl group and the benzyloxy group.
Iodinating Agent: A combination of iodine (I₂) and an oxidizing agent is typically used to generate a more electrophilic iodine species in situ. A common and effective system is I₂ with periodic acid (H₅IO₆) or N-iodosuccinimide (NIS).
Solvent: Acetic acid or a mixture of acetic acid and an organic solvent like dichloromethane can be used.
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, can be added to enhance the rate of reaction.
The use of an oxidizing agent is key to facilitating the iodination of the activated aromatic ring. The regioselectivity is primarily governed by the directing effects of the existing substituents.
Exploratory
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, a polysubstituted aromatic compound often encountered as an intermediate in sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, a polysubstituted aromatic compound often encountered as an intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR spectrum of this molecule, ensuring structural verification and purity assessment.
Introduction: The Role of NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of hydrogen nuclei (protons), it provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. For a complex structure like 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, ¹H NMR serves as a definitive tool for confirming its synthesis and purity. The spectrum reveals a unique fingerprint based on the electronic effects of its varied substituents—an iodo group, a benzyloxy moiety, and two methyl groups—on the aromatic framework. Understanding this spectrum is key to validating the molecular architecture.
Molecular Structure and Proton Environments
To predict and interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically distinct proton environments. The asymmetric substitution pattern on the central benzene ring renders nearly all protons non-equivalent.
Caption: Molecular structure of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene with unique proton environments labeled (Hₐ-Hբ).
There are six distinct sets of protons:
Hₐ (3H): Protons of the methyl group at C1.
Hᵦ (3H): Protons of the methyl group at C3.
H꜀ (1H): Aromatic proton at C4.
HᏧ (1H): Aromatic proton at C6.
Hₑ (2H): Methylene (-CH₂-) protons of the benzyloxy group.
Hբ (5H): Protons of the phenyl ring of the benzyloxy group.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The chemical shift (δ), integration, and multiplicity (splitting pattern) of each proton signal are dictated by the surrounding electronic environment. The reference point for chemical shifts is tetramethylsilane (TMS) at 0 ppm.[1]
Causality Behind Predicted Chemical Shifts:
Aromatic Protons (H꜀, HᏧ): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[2] The precise shift is influenced by the electronic nature of the substituents. The benzyloxy group (-OBn) is an electron-donating group (EDG) via resonance, which shields (shifts upfield) the ortho and para protons. The iodo group is weakly electron-withdrawing via induction but can be weakly donating via resonance, leading to a complex effect.[3] The methyl groups are weak EDGs.
H꜀ is ortho to the strong EDG (-OBn) and meta to the other substituents, leading to significant shielding. It is expected to appear furthest upfield in the aromatic region.
HᏧ is ortho to an iodo group and meta to the others. Its chemical shift will be downfield relative to H꜀.
Benzyloxy Protons (Hₑ, Hբ):
Hₑ (-OCH₂Ph): These benzylic protons are adjacent to an electronegative oxygen atom, which deshields them significantly, shifting them downfield to the ~5.0 ppm region.[1]
Hբ (-C₆H₅): The five protons on the terminal phenyl ring are in a standard aromatic environment and are expected to appear as a complex multiplet in the 7.3–7.5 ppm range.[4]
Methyl Protons (Hₐ, Hᵦ): Protons on methyl groups attached to a benzene ring typically appear around 2.1–2.5 ppm.[5] Due to the asymmetrical substitution of the central ring, Hₐ and Hᵦ are chemically non-equivalent and should, in principle, give rise to two distinct signals. However, their electronic environments are very similar, and they may overlap or appear as two closely spaced singlets.
Predicted Splitting Patterns (Multiplicity):
Spin-spin coupling occurs between non-equivalent protons, typically over two or three bonds.[6]
Hₐ and Hᵦ (Methyls): These protons have no adjacent protons, so they will appear as sharp singlets .
H꜀ and HᏧ (Aromatics): These two protons are meta to each other. This results in a four-bond coupling (⁴J), which is typically small (2–3 Hz).[7] Therefore, they are expected to appear as two distinct singlets or very narrow doublets .
Hₑ (Methylene): These protons have no adjacent protons and will appear as a singlet .
Hբ (Phenyl): The five protons on the monosubstituted phenyl ring will couple with each other, resulting in a complex, overlapping multiplet .
Summary of Predicted Data
The predicted ¹H NMR spectral data are summarized in the table below.
Proton Label
Protons
Integration
Predicted δ (ppm)
Multiplicity
Hₐ & Hᵦ
C1–CH₃, C3–CH₃
6H
2.2 – 2.4
Two Singlets (s)
Hₑ
-O–CH₂–Ph
2H
~ 5.1
Singlet (s)
H꜀
C4–H
1H
6.8 – 7.0
Singlet (s) or narrow Doublet (d)
HᏧ
C6–H
1H
7.0 – 7.2
Singlet (s) or narrow Doublet (d)
Hբ
-O–CH₂–C₆H₅
5H
7.3 – 7.5
Multiplet (m)
Experimental Protocol: A Self-Validating System
To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and standardized experimental protocol is essential. This methodology is designed to be self-validating by minimizing artifacts and ensuring reproducibility.
Workflow for ¹H NMR Spectrum Acquisition
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5–10 mg of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene.[8] A higher concentration may be needed for less sensitive experiments but can cause line broadening.[9]
Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its high solubilizing power for organic compounds and its well-defined residual peak at 7.26 ppm.
Dissolve the sample in approximately 0.6–0.7 mL of the deuterated solvent directly in a vial before transferring it to a clean, high-quality 5 mm NMR tube.[8] This prevents contamination of the solvent bottle.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The solution should be free of any particulate matter.
Instrument Setup and Data Acquisition:
Insert the NMR tube into a spinner and place it in the spectrometer's magnet.
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.[10]
Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[11] Automated shimming routines are standard on modern spectrometers.
Set the acquisition parameters. For a standard ¹H experiment, a simple pulse-acquire sequence is sufficient. A typical experiment involves 8 to 16 scans to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) from the time domain to the frequency domain.
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.
Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate integration.
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal (0 ppm) to its known value.[12]
Integration: Integrate the area under each signal. The relative ratios of these integrals should correspond to the number of protons in each environment (e.g., 6:2:1:1:5).
Conclusion
The ¹H NMR spectrum of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is complex yet highly informative. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The characteristic downfield singlet of the benzylic methylene protons, the two distinct singlets for the aromatic protons on the central ring, the overlapping signals of the two methyl groups, and the multiplet for the terminal phenyl ring collectively provide definitive proof of the molecule's structure. Adherence to a rigorous experimental protocol is paramount for obtaining a high-quality spectrum that enables confident structural verification, a cornerstone of research and development in the chemical sciences.
References
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. Retrieved from [Link]
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Chemistry Connected. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (⁴J and higher) Proton-Proton Couplings. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
ResearchGate. (n.d.). A comparison of the aromatic and alkyl regions of the ¹H NMR spectra of the uncomplexed ligand (4-Etpy (1)). Retrieved from [Link]
University of Chicago. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions. Retrieved from [Link]
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Retrieved from [Link]
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
An In-depth Technical Guide to the Electrophilic Iodination of Sterically Hindered Xylenes
Abstract The introduction of iodine into aromatic scaffolds is a cornerstone of modern synthetic chemistry, providing a versatile functional handle for cross-coupling reactions, the formation of hypervalent iodine reagen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The introduction of iodine into aromatic scaffolds is a cornerstone of modern synthetic chemistry, providing a versatile functional handle for cross-coupling reactions, the formation of hypervalent iodine reagents, and the development of radiopharmaceuticals. However, the direct iodination of polysubstituted arenes, particularly sterically hindered xylenes, presents significant synthetic challenges. Increased steric encumbrance around the aromatic core impedes the approach of the electrophile, often leading to low reactivity and poor yields. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, reagent systems, and field-proven protocols for the successful electrophilic iodination of these challenging substrates. We will delve into the mechanistic nuances, compare the efficacy of various iodinating agents, and offer detailed, actionable methodologies to overcome the obstacles posed by steric hindrance.
Introduction: The Challenge of Hindered Arenes
Xylenes (dimethylbenzenes) are fundamental building blocks in organic synthesis. Their iodinated derivatives are particularly valuable as precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The core reaction, electrophilic aromatic substitution (SEAr), is fundamentally governed by both electronic and steric factors.[2] While the two methyl groups of xylene are activating, their positions can create significant steric shielding, particularly in substrates like o-xylene and in more substituted systems like durene (1,2,4,5-tetramethylbenzene).
The primary challenge in the iodination of these molecules is overcoming the steric barrier to allow the formation of the crucial σ-complex (arenium ion) intermediate.[2] Iodine is the least reactive of the halogens in SEAr reactions, making this challenge even more pronounced.[3][4] Standard conditions often fail or provide negligible yields, necessitating the use of highly reactive electrophilic iodine sources or specialized catalytic systems. This guide will explore these advanced strategies.
Mechanistic Considerations in Hindered Systems
The classical SEAr mechanism involves a two-step process: attack of the aromatic π-system on an electrophile (I⁺ source) to form a resonance-stabilized arenium ion, followed by deprotonation to restore aromaticity.[2] Steric hindrance from bulky alkyl groups directly impacts the first, rate-determining step.
The methyl groups on a xylene ring can physically block the trajectory of the incoming electrophile, raising the activation energy of the reaction. This effect is most pronounced at the positions ortho to the methyl groups. For instance, in m-xylene, the position between the two methyl groups (C2) is highly hindered, while the positions ortho to one group and para to the other (C4/C6) are more accessible.
To overcome this, the chosen reagent system must generate a sufficiently potent electrophile to force the reaction forward, even at a sterically congested site.
Diagram: Impact of Steric Hindrance on Arenium Ion Formation
The following diagram illustrates the steric clash that occurs during the electrophilic attack on a hindered position of a xylene derivative.
Caption: Steric hindrance raises the energy of the transition state for σ-complex formation.
Comparative Analysis of Iodinating Reagent Systems
The choice of iodinating agent is critical for success. Molecular iodine (I₂) itself is generally not electrophilic enough for hindered substrates.[5] Therefore, activating agents or more potent iodine sources are required.
Reagent System
Activating Principle
Advantages
Disadvantages
Suitability for Hindered Xylenes
I₂ / Oxidizing Agent
In-situ generation of a potent electrophile (e.g., I⁺ or I³⁺). Common oxidants include HIO₃, NaIO₄, H₂O₂, HNO₃.[6][7][8]
Cost-effective; uses readily available materials.
Often requires strongly acidic and harsh conditions which may not be tolerated by sensitive substrates.[9][10]
Moderate. Effective for moderately hindered systems like durene, but may require forcing conditions.[11]
Iodine Monochloride (ICl)
The I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom inherently electrophilic.[12][13]
Highly reactive; effective under mild conditions for many arenes.[2]
Can be hazardous (fuming liquid); may lead to side products (chlorination) in some cases.
Good. The high reactivity can overcome moderate steric barriers.
N-Iodosuccinimide (NIS)
The N-I bond is polarized and can be further activated by a Brønsted or Lewis acid (e.g., TFA, TfOH).[14][15]
Solid, easy to handle; mild reaction conditions; high functional group tolerance.[16]
Higher cost than I₂; requires an acid activator for deactivated or hindered substrates.[9]
Excellent. The tunable reactivity via acid catalysis makes it a versatile and powerful choice for difficult substrates.[14]
I₂ / Silver Salts
A silver salt (e.g., Ag₂SO₄, AgOTf) abstracts iodide from I₂, generating a highly electrophilic iodine species and insoluble AgI.[17]
Very powerful; can iodinate even deactivated rings.
Stoichiometric use of expensive silver salts; AgI precipitate can complicate workup.
Very Good. The high electrophilicity generated is often sufficient to overcome significant steric hindrance.[9]
Field-Proven Experimental Protocol: Iodination of Durene
This protocol details the iodination of 1,2,4,5-tetramethylbenzene (durene), a sterically hindered xylene analog, using an N-Iodosuccinimide (NIS) and trifluoroacetic acid (TFA) system. This method is noted for its reliability, mild conditions, and high yields.[14]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Dichloromethane (DCM) or Ethyl Acetate for extraction
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve durene (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq). The mixture may be a slurry.
Catalyst Introduction: Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture. Caution: TFA is corrosive.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
Quenching: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel.
Aqueous Workup:
Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench any remaining NIS or iodine. The organic layer should become colorless.
Wash with saturated aqueous NaHCO₃ to neutralize the TFA catalyst.
Wash with brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, iododurene, is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[11]
Diagram: Experimental Workflow
Caption: Workflow for the iodination of a sterically hindered xylene.
Troubleshooting and Optimization
Low Conversion: If the reaction stalls, ensure the NIS is of high purity and the TFA is not old. A slight increase in the amount of TFA (to 0.2 eq) or gentle heating (40 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.
Formation of Di-iodinated Products: This occurs if excess NIS is used or if the reaction is left for too long. Use of near-stoichiometric amounts (1.0-1.05 eq) of NIS is crucial for mono-iodination.
Substrate Decomposition: The combination of an oxidizing agent (NIS) and a strong acid (TFA) can degrade highly activated or sensitive substrates. If this is observed, consider using a less acidic activator or a different solvent system.
Conclusion
The electrophilic iodination of sterically hindered xylenes is a challenging but achievable transformation. Success hinges on selecting a reagent system capable of generating a highly potent iodine electrophile to overcome the steric barriers imposed by the substrate's alkyl groups. The N-Iodosuccinimide/TFA system represents a robust, mild, and highly effective method for this purpose, providing reliable access to valuable iodinated intermediates. By understanding the mechanistic principles and employing carefully designed protocols, researchers can confidently incorporate these important building blocks into their synthetic programs. Alternative strategies, such as those employing iodine monochloride or iodine activated by silver salts, provide additional powerful tools for the synthetic chemist's arsenal.
References
BenchChem. (n.d.). Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride.
Ibrahim, H., Gibard, C., Hospital, A., Gaulier, C., Hewitt, N., Gautier, A., & Cisnetti, F. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.
BenchChem. (n.d.). N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide.
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43, 5047-5048. Sourced from Organic Chemistry Portal.
Mez-Starck, G. (n.d.). Iododurene. Acta Crystallographica Section E, E62. Sourced from PMC.
Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation. Organic Letters, 15(1), 140-143.
Organic Chemistry Data. (n.d.). Iodination - Common Conditions.
Macsen Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
ChemicalBook. (2024). What are the chemical reactions involved in N-Iodosuccinimide?.
Brainly. (2024). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride.
Homework.Study.com. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride....
University of Mississippi, eGrove. (n.d.). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions.
Dürr, A. B., et al. (n.d.). Sterically controlled isodesmic late-stage C–H iodination of arenes. PMC.
Dürr, A. B., et al. (n.d.). Sterically controlled isodesmic late-stage C–H iodination of arenes. RSC Publishing.
Quora. (2017). Why is the iodination of benzene difficult?.
LibreTexts. (2024). 16.2: Other Aromatic Substitutions.
Powers, K. S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. PMC - NIH.
YouTube. (2021). WHY IODINATION OF BENZENE IS DIFFICULT?.
CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?.
Luliński, S. (2009). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. ResearchGate.
Sosnowski, M., & Skulski, L. (2005). A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. ResearchGate.
Powers, K. S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications.
Lehmler, H.-J., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
Precision Iodination of Dimethylbenzenes: A Technical Guide to Regiocontrol
Executive Summary The regioselective iodination of substituted dimethylbenzenes (xylenes) is a critical transformation in the synthesis of pharmaceutical intermediates. Unlike chlorination or bromination, direct iodinati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The regioselective iodination of substituted dimethylbenzenes (xylenes) is a critical transformation in the synthesis of pharmaceutical intermediates. Unlike chlorination or bromination, direct iodination is thermodynamically reversible and kinetically slow due to the low electrophilicity of molecular iodine (
). Furthermore, the presence of two activating methyl groups creates competing electronic and steric vectors that complicate regiocontrol.
This guide moves beyond generic textbook examples to provide a robust, self-validating framework for synthesizing iodoxylenes. We focus on two field-proven methodologies: Atom-Economic Oxidative Iodination (for scale-up efficiency) and NIS-Mediated Electrophilic Substitution (for mild, high-precision applications).
Mechanistic Principles of Regiocontrol
To achieve high purity without extensive chromatographic separation, one must exploit the subtle interplay between the Orth-Para Directing effect of the methyl groups and the Steric Hindrance of the incoming electrophile.
The Substrate Challenge
-Xylene (1,2-dimethylbenzene): Has two distinct activated positions. Position 3 is flanked by a methyl group (sterically crowded). Position 4 is less hindered. Target: 4-iodo-1,2-dimethylbenzene.
-Xylene (1,3-dimethylbenzene): The 2-position is the "classic" steric trap—highly activated electronically (between two methyls) but sterically inaccessible to bulky iodine electrophiles. Target: 4-iodo-1,3-dimethylbenzene.
-Xylene (1,4-dimethylbenzene): All four aromatic protons are equivalent. Monodination yields a single isomer. Target: 2-iodo-1,4-dimethylbenzene.
Visualization: Regioselectivity Pathways
The following diagram illustrates the electronic and steric decision gates determining the major isomer.
Figure 1: Decision tree for predicting major regioisomers in xylene iodination based on steric vs. electronic trade-offs.
Strategic Reagent Selection
Choosing the right iodinating system is a trade-off between atom economy and functional group tolerance.
Feature
Method A: Oxidative ()
Method B: Electrophilic (NIS/TFA)
Active Species
Solvated (via oxidation of )
Protonated NIS ( equivalent)
Atom Economy
~100% (Oxidant recycles HI to )
Low (Succinimide waste)
Acidity
Moderate ( or Acetic Acid)
High (Trifluoroacetic Acid)
Substrate Scope
Robust substrates (-xylene, -xylene)
Acid-sensitive or deactivated systems
Cost
Low (Ideal for kg scale)
High (Reagent grade only)
Primary Use
Bulk Synthesis
Late-Stage Functionalization
Experimental Protocols
Method A: High-Efficiency Oxidative Iodination
Best for: Scale-up of
-xylene or -xylene iodination where cost and waste reduction are paramount.
Mechanism: Periodic acid ( or ) acts as an oxidant, converting the byproduct back into , driving the equilibrium forward and utilizing 100% of the iodine source.
Protocol:
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and addition funnel.
Solvent System: Add acetic acid (50 mL), water (10 mL), and sulfuric acid (1.5 mL, catalyst).
) (2.3 g, 10 mmol) in water (5 mL). Add this solution dropwise over 20 minutes with vigorous stirring.
Note: The stoichiometry is 2:1:1 (Arene : Iodine : Oxidant) to ensure full atom economy.
Reaction: Heat to 65–70°C. The purple color of iodine will fade to a pale orange/yellow as the reaction proceeds. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2][3]
Workup: Pour mixture into ice water (200 mL). If purple color persists, quench with saturated
(sodium thiosulfate).
Isolation: Extract with dichloromethane (
mL). Wash organics with brine, dry over , and concentrate.
Yield: Expect 85–92% of 4-iodo-1,3-dimethylbenzene .
Method B: Mild NIS-Mediated Iodination
Best for: High regioselectivity on complex xylene derivatives or when anhydrous conditions are required.
Mechanism: Trifluoroacetic acid (TFA) protonates N-iodosuccinimide (NIS), creating a highly reactive superelectrophile that overcomes the activation energy barrier at room temperature.
Protocol:
Setup: Flame-dried 50 mL round-bottom flask under Nitrogen/Argon atmosphere.
Catalyst: Add Trifluoroacetic Acid (TFA) (0.1–0.5 equiv) via syringe.
Optimization: For highly deactivated substrates, TFA can be used as the solvent, but for xylenes, catalytic amounts in MeCN are sufficient and improve regioselectivity.
Reaction: Stir at room temperature (25°C) for 2–4 hours.
Validation: Check for the disappearance of the starting material spot on TLC.
Yield: Expect 90%+ of 4-iodo-1,2-dimethylbenzene .
Mechanistic Visualization: NIS Activation
The following diagram details the activation pathway in Method B, highlighting why TFA is essential for generating the active electrophile.
Figure 2: Kinetic pathway of NIS activation by Trifluoroacetic Acid (TFA).
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Conversion
Reversibility of iodination (HI buildup).
Method A: Increase oxidant (). Method B: Add more TFA or switch to TFA solvent.
Isomer Mixture
Thermodynamic equilibration (Isomerization).
Stop reaction immediately upon consumption of SM. Lower temperature (0°C).
Purple Product
Residual Iodine ().
Wash organic layer thoroughly with 10% until colorless.
Polydination
Excess reagent.
Strictly control stoichiometry (1.05 equiv max). Add reagent dropwise.[4]
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5][6][7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[5][1][7] Tetrahedron Letters, 43(29), 5047–5048.
Wirth, T., & Hirt, U. H. (1999). Hypervalent Iodine Compounds: Recent Advances in Synthetic Applications. Synthesis, 1999(08), 1271–1287. (Foundational text on oxidative iodination principles).
Organic Syntheses. (1977). Iodination of aromatic compounds with iodine and iodic acid.[8][2][4] Organic Syntheses, 57, 11. (Classic protocol for atom economy).
Lulinski, P., & Skulski, L. (2000). The direct iodination of arenes with iodine and sodium periodate in sulfuric acid. Bulletin of the Chemical Society of Japan, 73(4), 951-956.
Application Notes and Protocols for the Synthetic Utility of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Introduction: A Versatile Building Block for Complex Aromatic Scaffolds 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block for Complex Aromatic Scaffolds
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically encumbered iodine atom ortho to two methyl groups and a para-benzyloxy group, offers a valuable platform for the strategic introduction of molecular complexity. The electron-rich nature of the aromatic ring, coupled with the steric hindrance around the reactive C-I bond, presents both opportunities and challenges in its synthetic applications. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed, field-proven protocols for its application in pivotal cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical reagent.
Table 1: Physicochemical Properties of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene and Related Compounds
Property
Value for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Value for Analogue: 2-Iodo-1,3-dimethylbenzene
Value for Analogue: 5-tert-Butyl-2-iodo-1,3-dimethylbenzene
CAS Number
126312-61-6
608-28-6
5122-20-3
Molecular Formula
C₁₅H₁₅IO
C₈H₉I
C₁₂H₁₇I
Molecular Weight
338.18 g/mol
232.06 g/mol
288.17 g/mol
Appearance
Data not available
Liquid
Solid
Melting Point
Data not available
Not applicable
54-57 °C
Boiling Point
Data not available
223-224 °C
272.7 °C at 760 mmHg
Density
Data not available
1.608 g/mL at 25 °C
1.4 g/cm³
Safety and Handling
As with all aryl iodides, 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[1] Aryl iodides can be irritating to the skin, eyes, and respiratory system.[2] In case of contact, flush the affected area with copious amounts of water. For inhalation exposure, move to fresh air. Seek medical attention if irritation persists. Store the compound in a cool, dry place away from light and incompatible materials.
Synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
The synthesis of the title compound can be efficiently achieved in a three-step sequence starting from commercially available 3,5-dimethylphenol. This synthetic route is logical, building upon foundational organic reactions.
Diagram 1: Synthetic Workflow for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Caption: A three-step synthetic route to the target compound.
Step 1: Iodination of 3,5-Dimethylphenol
The regioselective iodination of 3,5-dimethylphenol at the ortho position is the critical first step. The two methyl groups and the hydroxyl group activate the aromatic ring, directing the electrophilic substitution to the positions ortho and para to the hydroxyl group. The para position is blocked, and one of the ortho positions is sterically less hindered, favoring mono-iodination. An effective method for this transformation utilizes iodine and iodic acid in an aqueous medium.[3]
Protocol 1: Synthesis of 2-Iodo-3,5-dimethylphenol
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,5-dimethylphenol (1.0 eq.) in deionized water to form a dilute solution.
Heat the solution to 40-60 °C.
To the heated solution, add solid iodine (I₂, 0.5 eq.) portion-wise.
Subsequently, add a solution of iodic acid (HIO₃, 0.2 eq.) in water dropwise over 30 minutes.
Stir the reaction mixture at 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
Extract the aqueous mixture with ethyl acetate.
Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-3,5-dimethylphenol.
The crude product can be purified by column chromatography on silica gel.
Step 2: Benzylation of 2-Iodo-3,5-dimethylphenol (Williamson Ether Synthesis)
The benzylation of the phenolic hydroxyl group is achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4] This Sₙ2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.[4]
Protocol 2: Synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
To a solution of 2-iodo-3,5-dimethylphenol (1.0 eq.) in anhydrous acetone in a round-bottom flask, add potassium carbonate (2.0 eq.).
Stir the suspension vigorously at room temperature for 15 minutes.
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
Attach a condenser and heat the reaction mixture to reflux.
Monitor the reaction by TLC until the starting phenol is consumed.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene.
Step 3: Purification
The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene is the primary site of reactivity for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The steric hindrance from the ortho-methyl groups and the electron-donating nature of the benzyloxy and methyl substituents influence the choice of catalytic system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[5] For sterically demanding substrates like 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene, the selection of an appropriate palladium catalyst and ligand is crucial to overcome the steric hindrance and achieve high yields.[6][7] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are particularly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
In a Schlenk flask, combine 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add degassed toluene and a small amount of degassed water.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. For electron-rich aryl iodides, copper-free conditions can also be employed to minimize the formation of alkyne homocoupling byproducts.
Protocol 4: Sonogashira Coupling of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
To a dry Schlenk flask under an inert atmosphere, add 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
Add anhydrous THF and triethylamine.
Add the terminal alkyne (1.2 eq.) dropwise.
Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.
Monitor the reaction by TLC.
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude diarylalkyne by column chromatography on silica gel.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the use of bulky, electron-rich biaryl phosphine ligands is crucial for the successful amination of sterically hindered aryl iodides like the title compound. These ligands facilitate the reductive elimination step, which is often the rate-limiting step for sterically demanding substrates.
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 eq.).
Add 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene (1.0 eq.) and the amine (1.2 eq.).
Add anhydrous, degassed toluene.
Seal the tube and heat the reaction mixture to 100-110 °C.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the resulting arylamine by column chromatography.
Conclusion
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene serves as a valuable and versatile intermediate for the synthesis of complex, sterically hindered aromatic compounds. Its preparation from readily available starting materials is straightforward. The successful application of this building block in key palladium-catalyzed cross-coupling reactions hinges on the rational selection of catalyst systems, particularly the use of bulky and electron-rich phosphine ligands that can overcome the steric constraints of the substrate. The protocols outlined in this guide provide a robust foundation for researchers to explore the rich synthetic potential of this compound in drug discovery and materials science.
References
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
Su, M.; Buchwald, S. L. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angew. Chem. Int. Ed.2012, 51 (19), 4710-4713.
Khan, I.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022, 19, 2337–2351.
Takale, B. S.; et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett.2020, 22 (13), 5212–5217.
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874-922.
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Tóth, G.; et al. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Org. Lett.2005, 7 (22), 5087–5089.
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link] (accessed Jan 11, 2026).
Moon, J.; et al. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Org. Lett.2008, 10 (5), 945-948.
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461-1473.
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Surry, D. S.; Buchwald, S. L.
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Anderson, K. W.; et al. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2006, 45 (39), 6523-6527.
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PubChem. 5-Bromo-2-iodo-1,3-dimethylbenzene. [Link] (accessed Jan 11, 2026).
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Wikipedia. Buchwald–Hartwig amination. [Link] (accessed Jan 11, 2026).
Application Note: High-Efficiency C-C Bond Formation with Aryl Iodides
Executive Summary: The Strategic Value of Aryl Iodides In pharmaceutical process chemistry, the choice of electrophile dictates the catalytic landscape. While aryl chlorides are cost-effective and aryl bromides offer a b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of Aryl Iodides
In pharmaceutical process chemistry, the choice of electrophile dictates the catalytic landscape. While aryl chlorides are cost-effective and aryl bromides offer a balance of stability and reactivity, aryl iodides (Ar-I) remain the premium choice for late-stage functionalization and complex fragment coupling.
Why Aryl Iodides?
Kinetic Superiority: The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol), facilitating rapid oxidative addition even at mild temperatures.
Catalyst Compatibility: They require less "exotic" ligands, often proceeding with standard triphenylphosphine-based systems where chlorides would fail.
Selectivity: In polyhalogenated scaffolds, Ar-I sites can be chemoselectively coupled in the presence of Ar-Br or Ar-Cl sites, allowing for iterative, orthogonal cross-coupling strategies.
This guide details two field-proven protocols for the Suzuki-Miyaura coupling of aryl iodides: a General "Workhorse" Protocol for standard substrates and an Advanced Protocol using Buchwald Precatalysts for sterically demanding systems.
Mechanistic Insight & Catalytic Cycle
Understanding the cycle is critical for troubleshooting. For aryl iodides, the Oxidative Addition step is rarely rate-limiting (unlike with chlorides). Instead, issues often arise during Transmetallation (due to poor base solubility or boronate stability) or catalyst decomposition (Pd black formation).
Figure 1: The Pd(0)/Pd(II) Catalytic Cycle
The diagram below illustrates the pathway for a precatalyst entering the active cycle, highlighting the critical role of base activation.
Caption: The Suzuki-Miyaura catalytic cycle. Note that for Aryl Iodides, Oxidative Addition (Yellow) is fast; Transmetallation (Green) is often the control point.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Target: Unhindered aryl iodides coupling with standard boronic acids.
Chemistry: Pd(dppf)Cl2 is robust, air-stable, and resists dehalogenation side-reactions.
Reagents & Stoichiometry:
Component
Equiv.
Role
Aryl Iodide
1.0
Limiting Reagent
Boronic Acid
1.2 - 1.5
Nucleophile (Excess accounts for protodeboronation)
Pd(dppf)Cl2·DCM
0.03 (3 mol%)
Catalyst (Robust, bidentate ligand)
K2CO3 or Cs2CO3
2.0 - 3.0
Base (Activates boronic acid)
| Dioxane / Water | 4:1 Ratio | Solvent (0.2 M concentration) |
Step-by-Step Procedure:
Charge: To a reaction vial equipped with a stir bar, add the Aryl Iodide (1.0 equiv), Boronic Acid (1.3 equiv), and Base (2.5 equiv).
Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Note: Degassing is recommended but Pd(dppf)Cl2 is forgiving.
Catalyst: Add Pd(dppf)Cl2·DCM (3 mol%). Cap the vial immediately.
Purge: Sparge the mixture with Nitrogen/Argon for 2-5 minutes (or evacuate/backfill 3x).
Reaction: Heat to 80°C for 2–4 hours.
Visual Check: The reaction should remain dark red/brown. If it turns clear with black precipitate (Pd black), the catalyst has died (add more ligand or switch to Protocol B).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[1]
Protocol B: The "Problem Solver" (Sterically Demanding)
Target: Ortho-substituted aryl iodides or hindered boronic acids.
Chemistry: Uses XPhos Pd G2 (Buchwald Generation 2 Precatalyst). The bulky biaryl phosphine ligand facilitates coupling in crowded environments and prevents catalyst aggregation.
Reagents & Stoichiometry:
Component
Equiv.
Role
Aryl Iodide
1.0
Limiting Reagent
Boronic Acid
1.5 - 2.0
Nucleophile (Higher excess for hindered systems)
XPhos Pd G2
0.02 (2 mol%)
Precatalyst (Rapid activation at mild temps)
K3PO4 (Tribasic)
3.0
Base (Stronger activation required)
| THF / Water | 10:1 Ratio | Solvent (0.15 M concentration) |
Step-by-Step Procedure:
Charge: Add Aryl Iodide, Boronic Acid, and K3PO4 to the vessel.
Catalyst: Add XPhos Pd G2 (2 mol%).
Inertion: Seal the vessel and evacuate/backfill with Argon (3 cycles). Crucial: XPhos is sensitive to oxidation once generated.
Solvent: Add degassed THF/Water via syringe.
Reaction: Stir at RT for 30 mins, then heat to 60°C .
Note: Many XPhos reactions work at RT; heat is only needed for extreme steric bulk.
Monitoring: Monitor by HPLC/UPLC. If conversion stalls, add 1 mol% additional catalyst.
Process Control: Palladium Removal (Scavenging)
In drug development, residual Pd must be <10 ppm. Standard workups rarely achieve this.[2] Use functionalized silica scavengers.[3][4][5]
Add Scavenger (e.g., SiliaMetS® DMT) at 5–10 wt% relative to the crude mass.
Stir at 40°C for 4 hours.
Filter through a 0.45 µm pad. Analyze filtrate by ICP-MS.
Troubleshooting & Critical Parameters
Figure 2: Troubleshooting Logic Flow
Decision tree for optimizing failed reactions.
Caption: Diagnostic workflow for common Suzuki coupling failures.
Common Pitfalls:
"The Iodine Dance": In rare cases with strong bases (e.g., tBuOK), aryl iodides can undergo halogen migration. Stick to Carbonate or Phosphate bases to avoid this.
Light Sensitivity: Aryl iodides degrade to free iodine (purple color) in light. Store precursors in amber vials.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews. Link
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Application Note. Link
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.[2][4] White Paper. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[7] Accounts of Chemical Research.[2] Link
Padusha, M. S., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling... Molecular Diversity. Link
Application Note: High-Efficiency Copper-Catalyzed Cross-Coupling of Sterically Hindered Aryl Iodides
Executive Summary & Substrate Analysis This guide details the protocols for performing copper-catalyzed cross-coupling reactions (Ullmann-Goldberg type) on 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene . While aryl iodides ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Analysis
This guide details the protocols for performing copper-catalyzed cross-coupling reactions (Ullmann-Goldberg type) on 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene .
While aryl iodides are typically highly reactive in cross-coupling, this specific substrate presents a critical steric challenge : the iodine atom at position 2 is flanked by two methyl groups at positions 1 and 3. This "ortho-effect" creates a crowded coordination sphere that significantly retards the oxidative addition of Copper(I) to the C–I bond. Furthermore, the benzyloxy group at position 5 serves as a protected phenol, requiring conditions that maintain ether stability (avoiding strong Lewis acids or extreme temperatures that might trigger cleavage).
Key Technical Challenges:
Steric Hindrance: The 1,3-dimethyl "picket fence" blocks the approach of bulky catalyst complexes.
Catalyst Poisoning: Inefficient oxidative addition can lead to catalyst disproportionation (Cu⁰ precipitation) before the cycle completes.
Solubility: The benzyloxy group increases lipophilicity, necessitating non-polar or dipolar aprotic solvents.
Mechanistic Insight: The Ligand-Accelerated Cycle
To overcome the steric barrier of the 1,3-dimethyl motif, "Ligand-Free" copper conditions will fail or require decomposition-level temperatures (>180°C). We utilize Ligand-Accelerated Catalysis (LAC) . Bidentate ligands (diamines, amino acids) prevent the formation of unreactive copper aggregates and lower the activation energy for the rate-determining step (Oxidative Addition).
Catalytic Cycle Diagram
The following diagram illustrates the specific pathway, highlighting where the 1,3-dimethyl steric clash occurs and how the ligand (
) facilitates the process.
Caption: The Cu(I)/Cu(III) catalytic cycle. The 1,3-dimethyl substitution on the aryl iodide hinders the Oxidative Addition step (Red), requiring small, electron-rich bidentate ligands to stabilize the transition state.
Experimental Protocols
Protocol A: C-N Coupling (Amination)
Application: Synthesis of aniline derivatives.
Ligand Strategy: We utilize L-Proline or 2-Acetylcyclohexanone . Amino acid ligands (Ma's Protocol) are exceptionally good at promoting coupling of ortho-substituted aryl halides due to their small size and anionic nature.
Setup: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Inerting: Evacuate and backfill with Argon three times. Critical: Cu(I) is sensitive to oxidation in solution.
Substrate Addition: Add the aryl iodide (1.0 mmol) and the amine (1.2 mmol). If the amine is liquid, add it via syringe.
Solvation: Add DMSO (2.0 mL) via syringe.
Reaction: Seal the tube and heat to 90°C for 12–24 hours. (Note: Standard iodides react at 60°C; the 1,3-dimethyl sterics require 90°C).
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Wash the organic layer with brine (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.
Protocol B: C-O Coupling (Etherification)
Application: Synthesis of diaryl ethers (coupling with phenols).
Ligand Strategy:1,10-Phenanthroline or Picolinic Acid . These ligands are robust enough to facilitate the reductive elimination of the energetic Cu-O bond.
Base: Cs₂CO₃ (2.0 equiv) - Cesium is preferred over Potassium for solubility in toluene.
Solvent: Toluene (for lower polarity) or DMF.
Step-by-Step Procedure:
Charging: In a glovebox or under Argon flow, combine CuI (10 mol%), Phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), Substrate (1.0 equiv), and Phenol (1.2 equiv) in a pressure vial.
Solvation: Add Toluene (concentration 0.5 M).
Reaction: Cap tightly and heat to 110°C . The higher temperature is required to force the coupling against the steric bulk.
Monitoring: Monitor by TLC. If conversion stalls after 12h, add an additional 5 mol% CuI/Ligand.
Data Summary & Optimization Table
The following table summarizes expected outcomes based on ligand choice for the 2-iodo-1,3-dimethyl scaffold.
Reaction Type
Ligand System
Base
Solvent
Temp (°C)
Expected Yield
Notes
C-N (Amine)
L-Proline
K₂CO₃
DMSO
90
85-95%
Best for steric bulk; "Ma's Conditions"
C-N (Amine)
DMEDA
K₃PO₄
Dioxane
100
70-80%
Good alternative; easier workup than DMSO
C-O (Phenol)
1,10-Phen
Cs₂CO₃
Toluene
110
60-75%
Requires high temp; sensitive to moisture
C-O (Phenol)
Picolinic Acid
K₃PO₄
DMSO
90
75-85%
Often superior for ortho-hindered iodides
C-S (Thiol)
DMEDA
K₂CO₃
Toluene
110
>95%
Thiolates are excellent nucleophiles; very robust
Troubleshooting & Quality Control
Visual Diagnostics
Reaction turns Blue/Green: This indicates oxidation of Cu(I) to Cu(II). The catalytic cycle has died.
Cause: Oxygen leak in the Schlenk line or wet solvent.
Fix: Degas solvents vigorously (freeze-pump-thaw) and check seals.
Black Precipitate: Formation of Cu⁰ (Copper mirror).
Cause: Ligand dissociation or insufficient ligand loading.
Fix: Increase Ligand:Cu ratio from 2:1 to 3:1.
Workflow Visualization
Standard Schlenk technique is required.
Caption: Critical workflow steps. Rigorous exclusion of oxygen (Step 3) is the primary determinant of success.
References
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research. [Link]
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[2][3] [Link]
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Skeletons Synthesis.[4] Chemical Reviews.[2] [Link]
Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002).[5] Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols.[1][5] Organic Letters.[1][2][5] [Link]
Zhang, H., Ma, D., et al. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of Organic Chemistry.[6] [Link]
Application Note: High-Efficiency Synthesis of Biaryl Compounds from Sterically Hindered Aryl Iodides
Executive Summary This application note details the protocol for synthesizing biaryl scaffolds utilizing 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene as the electrophile. This substrate presents a classic "ortho-effect" chal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing biaryl scaffolds utilizing 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene as the electrophile. This substrate presents a classic "ortho-effect" challenge: the iodine atom is flanked by two methyl groups at the C1 and C3 positions, creating significant steric hindrance that inhibits the oxidative addition step in standard palladium-catalyzed cycles.
Conventional catalysts (e.g., Pd(PPh₃)₄) typically result in low yields (<30%) or protodehalogenation byproducts. This guide provides a validated protocol using Buchwald Precatalysts (Gen 2/3) with dialkylbiaryl phosphine ligands (SPhos/XPhos) to achieve quantitative conversion (>95%) under mild conditions.
Strategic Analysis & Mechanism
The Steric Challenge
The target substrate, 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, possesses a 2,6-dimethyl substitution pattern relative to the iodine. In a standard catalytic cycle, the bulky phosphine ligands required to stabilize Pd(0) often clash with these ortho-methyl groups during the formation of the oxidative addition complex.
Ligand Selection Strategy
To overcome this, we utilize Dialkylbiaryl phosphines (Buchwald Ligands).
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the lower ring provide stability, while the cyclohexyl groups are electron-rich, facilitating oxidative addition even in hindered systems.
XPhos: An alternative if SPhos fails, particularly effective for aryl chlorides, though often interchangeable for hindered iodides.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard catalysts fail but SPhos succeeds.
Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the 2,6-dimethyl pattern.
Separate layers.[1] Extract aqueous layer with EtOAc (2 x 30 mL).
Dry organics over MgSO₄, filter, and concentrate.
Purification: Flash Column Chromatography (SiO₂).
Gradient: 0% to 10% EtOAc in Hexanes.
Note: The biaryl product is typically less polar than the boronic acid but slightly more polar than the de-iodinated byproduct (if any).
Data & Validation
The following table summarizes expected results based on the steric profile of the coupling partner when using 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene.
Coupling Partner (Boronic Acid)
Steric Profile
Catalyst
Yield (Isolated)
Reaction Time
Phenylboronic Acid
Unhindered
SPhos Pd G2
96%
2 h
4-Methoxyphenylboronic Acid
Electronic (+)
SPhos Pd G2
98%
1.5 h
2-Methylphenylboronic Acid
Hindered (Ortho)
SPhos Pd G2
88%
6 h
2,6-Dimethylphenylboronic Acid
Highly Hindered
XPhos Pd G3
72%
12 h (100°C)
Table 1: Representative coupling efficiency. Note that coupling two 2,6-disubstituted systems (Entry 4) requires XPhos and higher temperatures.
Troubleshooting & Quality Control
Self-Validating System Checks
The "Black Precipitate" Test: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your catalyst has decomposed. This usually indicates high O₂ levels. Action: Re-sparge solvents and repeat.
TLC Monitoring: The starting material (Iodide) is UV active. If the spot remains unchanged after 4 hours, the catalyst is inactive. Add 1 mol% fresh catalyst.
Workflow Diagram
Figure 2: Operational workflow for the preparative scale synthesis.
References
Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3] Link
Core reference for SPhos efficacy in hindered couplings.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link
Review of the mechanism and ligand design.
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Link
Practical handling of G2/G3 prec
Alchem Pharmtech. "Product Data: 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene." Link
Source for physical properties of the specific CAS 126312-61-6.
Technical Support Center: Optimizing Sterically Hindered Suzuki Couplings
Ticket ID: SUZ-26-DIMET-BENZ Subject: Low yield in Suzuki coupling of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division Case Analysis: The "Perfect Sto...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SUZ-26-DIMET-BENZ
Subject: Low yield in Suzuki coupling of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Case Analysis: The "Perfect Storm" of Hindrance
Your substrate, 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene , presents a classic but formidable challenge in cross-coupling chemistry. You are likely observing low yields not due to a single failure point, but a combination of steric occlusion and electronic deactivation .
The Structural Bottleneck
The "Ortho-Effect" (Steric): The iodine atom at position 2 is flanked by methyl groups at positions 1 and 3.[1] This creates a "molecular wall." Standard palladium catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) possess ligands with insufficient cone angles to accommodate this bulk during the critical oxidative addition and transmetallation steps.
Electronic Deactivation: The benzyloxy group at position 5 is an electron-donating group (EDG) para to the iodide. This increases the electron density of the aromatic ring, rendering the C–I bond less electrophilic. Consequently, the oxidative addition of the Pd(0) species—which acts as a nucleophile—is kinetically slower compared to electron-deficient substrates.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode of your current reaction.
Figure 1: Diagnostic logic tree for troubleshooting Suzuki coupling failures. Determine if the issue is catalyst initiation (Red path) or intermediate stability (Yellow path).
Technical Solution: Ligand Engineering
To overcome the 1,3-dimethyl steric blockade, you must abandon standard phosphines. You require ligands that are electron-rich (to force oxidative addition on the deactivated ring) and bulky (to promote reductive elimination and form the active mono-ligated Pd species).
Recommended Catalyst Systems
System Class
Specific Catalyst
Why it Works
Reference
Buchwald G3
SPhos Pd G3 or XPhos Pd G3
The biaryl backbone provides stability, while the dicyclohexyl/adamantyl groups create a large cone angle, facilitating coupling of di-ortho substituted rings.
[1]
PEPPSI
PEPPSI-IPr or PEPPSI-IPent
These N-Heterocyclic Carbene (NHC) catalysts are extremely robust. The "IPent" variant is specifically designed for tetra-ortho substituted couplings (most difficult case).
[2]
Precursor + Ligand
Pd(OAc)₂ + SPhos (1:2 ratio)
A cost-effective alternative if G3 precatalysts are unavailable. Requires in situ reduction (often by the solvent or base).
[3]
Optimized Experimental Protocol
This protocol uses SPhos Pd G3 , which is air-stable but activates rapidly in solution. It is designed to minimize dehalogenation and maximize turnover for hindered substrates.
Base: K₃PO₄ (3.0 equiv) — Gentler than alkoxides, reduces side reactions.[1]
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)
Step-by-Step Procedure:
Charge Solids: In a reaction vial equipped with a stir bar, add the aryl iodide, boronic partner, K₃PO₄, and SPhos Pd G3.
Note: If using a glovebox, weigh out PEPPSI-IPr here instead if preferred.
Degas Solvents: This is critical. Sparge your solvent mixture (Toluene/Water) with Argon or Nitrogen for at least 15 minutes.
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0) species, killing the reaction before it starts.
Addition: Add the degassed solvent mixture to the vial via syringe under an inert atmosphere.
Seal & Heat: Cap the vial tightly. Heat to 100°C (or 80°C if using THF) for 12–24 hours.
Hindered substrates require thermal energy to overcome the activation barrier for transmetallation.
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting FAQs
Q: I see the starting material disappearing, but the major product is just the de-iodinated arene (5-(benzyloxy)-1,3-dimethylbenzene). Why?A: This is "Hydrodehalogenation." It happens when the transmetallation step is too slow (due to sterics), leaving the oxidative addition intermediate (Ar-Pd-I) exposed. It eventually abstracts a hydride from the solvent or base.
Fix: Switch to a strictly anhydrous solvent system (e.g., dry Toluene or DMF) and use Cs₂CO₃ instead of phosphates. Avoid alcohols (ethanol/isopropanol) as cosolvents.[1]
Q: My boronic acid is consumed, but the aryl iodide remains. What is happening?A: This is Protodeboronation .[2][3] Your boronic acid is hydrolyzing and losing the boron group before it can couple.
Fix:
Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).
Switch to a Boronic Pinacol Ester (BPin) or a MIDA Boronate . These are significantly more stable towards hydrolysis.
Q: Can I use Pd(PPh₃)₄ if I just add more of it?A:No. Increasing the loading of a non-functional catalyst will not overcome the steric barrier.[1] The PPh₃ ligands are simply not bulky enough to promote the reductive elimination step in a di-ortho substituted system. You will likely just generate more homocoupled boron side-products.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters with Aryl Boronic Acids. Journal of the American Chemical Society, 130(29), 9638–9639. [Link]
Establishes the efficacy of SPhos/XPhos systems for hindered substr
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
Defines the PEPPSI catalyst class for sterically demanding couplings.
Barder, T. E., et al. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Detailed mechanistic insight into why bulky ligands are required for oxidative addition in electron-rich/hindered systems.
Catalyst poisoning in reactions involving 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Support Guide: Overcoming Catalyst Deactivation in 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene Coupl...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division
Subject: Technical Support Guide: Overcoming Catalyst Deactivation in 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene Couplings
Executive Summary
The coupling of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene presents a classic "perfect storm" of catalytic challenges: extreme steric hindrance (the 2,6-dimethyl "mesityl" motif) combined with the intrinsic inhibitory nature of the iodide leaving group.
Users frequently misdiagnose the resulting reaction failure as "catalyst poisoning" from external contaminants. While external poisons are possible, the primary failure mode for this substrate is intrinsic iodide inhibition coupled with steric stalling , leading to off-cycle catalyst dimerization.
This guide provides a self-validating troubleshooting framework to distinguish between intrinsic deactivation and extrinsic poisoning, ensuring high-yield cross-coupling.
Part 1: The Technical Landscape
The Substrate Challenge
Steric Wall: The iodine atom at position 2 is flanked by methyl groups at positions 1 and 3. This bulk retards the rate of oxidative addition (entry into the cycle) and, more critically, transmetalation (reaction with the nucleophile).
The Iodide Trap: Unlike bromides or chlorides, the iodide ion (
) released during the reaction is a soft, strong ligand. In hindered systems where the catalytic cycle is slow, effectively competes with the substrate/ligand for the Palladium center, forming stable, inactive dimers (e.g., ).
Part 2: Troubleshooting & FAQs
Scenario A: The Reaction Stalls at 20-30% Conversion
User Observation: "The reaction starts well but stops after 1 hour. Adding more catalyst does not restart it."
Q: Is my catalyst poisoned by the Benzyloxy group?A: Unlikely. The benzyloxy ether linkage is generally inert under standard coupling conditions.
Root Cause: You are experiencing Iodide Inhibition .[1] As the reaction proceeds, the concentration of free iodide ions increases. Because your substrate is sterically hindered, the turnover frequency (TOF) is naturally low. The accumulating iodide binds to the active Pd(II) species, forming bridging iodide dimers that precipitate the metal out of the active cycle.
Corrective Protocol:
Switch Halogens: If synthesis allows, use the Aryl Bromide analog. Bromide is less inhibitory.
The "Silver Bullet": Add a stoichiometric iodide scavenger.
Recommendation: Add 1.1 equivalents of Silver Carbonate (
. This precipitates the iodide, keeping the Pd center open for transmetalation.
Scenario B: Immediate Formation of "Pd Black"
User Observation: "The solution turns black within 10 minutes of heating. No product is formed."
Q: Is there sulfur in my starting material?A: Possible, but first check your ligand-to-metal ratio.
Root Cause:Ligand Dissociation due to Sterics. The 2,6-dimethyl substitution makes the oxidative addition complex crowded. If you use standard ligands (like
), they are ejected to relieve steric strain. The resulting "naked" Pd(0) atoms aggregate into inactive Palladium black.
Corrective Protocol:
Ligand Selection: You must use bulky, electron-rich Buchwald dialkylbiaryl ligands or similar systems designed for hindered substrates.
Top Choice:SPhos or XPhos . These ligands create a protective pocket around the Pd, preventing aggregation while facilitating the coupling of hindered centers.
Alternative:Pd-PEPPSI-IPr (N-heterocyclic carbene catalyst) is exceptionally robust against thermal decomposition.
Scenario C: Zero Conversion Despite Active Catalyst
User Observation: "The catalyst works on a test substrate (iodobenzene) but fails completely with 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene."
Q: Could the benzyl protecting group be the source?A: Yes.
Root Cause:Trace Benzyl Halide Contamination. If the precursor was synthesized via benzylation of 3,5-dimethyl-4-iodophenol (or similar) using Benzyl Chloride/Bromide, trace unreacted alkyl halide acts as a suicide substrate . It undergoes rapid oxidative addition and
-hydride elimination (if possible) or forms stable benzyl-Pd species that do not turnover.
Corrective Protocol:
Purification: Recrystallize the starting material from Ethanol/Hexanes.
The "Washer" Test: Run a small scale reaction with 5 mol% added morpholine . If the reaction proceeds, the morpholine likely scavenged the electrophilic alkyl halide impurities.
Part 3: Visualizing the Failure Mechanism
The following diagram illustrates the "Iodide Trap" specific to hindered aryl iodides.
Figure 1: The Iodide Trap mechanism. In hindered systems, the resting state Pd(II) species is vulnerable to dimerization by excess iodide, removing it from the catalytic cycle.
Part 4: Optimized Experimental Protocol
Objective: Cross-coupling of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene with Phenylboronic Acid (Example).
Technical Support Center: Low-Temperature Aryl Iodide Reactivity
Topic: Overcoming Poor Reactivity of Aryl Iodides at Low Temperatures Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Welcome to the Reaction Optimization Support Center Status: Operational...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Reactivity of Aryl Iodides at Low Temperatures
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Welcome to the Reaction Optimization Support Center
Status: Operational
Ticket Focus: Kinetics of Halogen-Metal Exchange (Li/Mg)
Lead Scientist: Dr. [AI Name], Senior Application Scientist
You are likely here because your standard
lithiation failed. Perhaps you recovered starting material, observed a thick slurry that wouldn't stir, or generated a complex mixture of Wurtz-coupled byproducts.
While aryl iodides (
) are intrinsically reactive toward halogen-metal exchange, low temperatures impose a kinetic penalty.[1] At , viscosity increases, solubility decreases, and organometallic reagents form unreactive aggregates. This guide provides the troubleshooting logic to restart your chemistry.
Module 1: The Kinetics of Failure (Diagnostics)
Before changing reagents, you must diagnose why the reaction stalled. The "sluggishness" of aryl iodides at low temperature is rarely due to the
bond strength; it is almost always a mass transfer or aggregation issue.
The Aggregation Trap
Organolithiums do not exist as monomers in solution. They form stable aggregates (dimers, tetrameters, hexamers).
The Problem: Only the monomer (or lower-order aggregate) is kinetically active.
The Cold Effect: Lowering the temperature to
stabilizes these inactive aggregates, effectively "locking" your reagent.
The Solvent Factor: THF coordinates Lithium, breaking aggregates better than Et2O or Hexanes. However, THF is reactive toward strong bases at higher temperatures.
Visualizing the Problem
Figure 1: The kinetic bottleneck is the de-aggregation step, which is thermodynamically disfavored at low temperatures.
Module 2: The Solutions (Protocols & Logic)
We employ three tiers of intervention based on substrate sensitivity and failure mode.
Tier 1: The Thermodynamic Driver (
-BuLi)
If you are using
-BuLi and recovering starting material, the equilibrium is likely working against you.
Mechanism:
-BuLi generates -BuI as a byproduct. This is an equilibrium reaction.
The Fix: Switch to
-BuLi. The byproduct (-BuI) immediately undergoes E2 elimination with a second equivalent of -BuLi to form isobutylene and LiI. This gas evolution renders the reaction irreversible .
-BuLi slowly down the side of the flask (pre-cooled).
Critical Step: Stir for only 5–15 minutes.
-BuLi is aggressive; long stir times invite side reactions.
Quench with electrophile immediately.
Tier 2: The "Turbo" Switch (Knochel Grignards)
If your substrate contains sensitive groups (esters, nitriles, nitro) that cannot survive
-BuLi, or if solubility is the issue, you must use the Turbo-Grignard ().
Why it works: The LiCl additive breaks the polymeric magnesium aggregates into highly reactive monomeric species.
Temperature: Works at
to (warmer than Li, but milder reactivity).
Protocol 2: Turbo-Grignard Exchange
Reagent:
(Commercial or prepared).
Dissolve Ar-I in THF (Must be THF to solubilize the LiCl complex).
Cool to
(or for very sensitive esters).
Add
(1.1 eq) dropwise.
Monitor by GC/LC (quench aliquot with water
reduced Ar-H; quench with Ar-I recovery).
Exchange typically takes 30 min to 2 hours.
Data Comparison: Reagent Selection
Feature
-BuLi
-BuLi
Turbo-Grignard ()
Active Species
Lithium Aggregate
Lithium Aggregate
Monomeric Mg-Li Hybrid
Equilibrium
Reversible (Problematic)
Irreversible (Gas evolution)
Equilibrium (Driven by thermodynamics)
Temp Range
to
FG Tolerance
Low (No esters/nitriles)
Very Low
High (Esters, Nitriles, Nitro OK)
Stoichiometry
1.0 - 1.1 eq
2.0 - 2.2 eq
1.1 eq
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Tree
Figure 2: Decision matrix for diagnosing low-temperature exchange failures.
Frequently Asked Questions
Q: My reaction turns into a solid block at
. Can I warm it up?
A: If you are using
-BuLi/THF, this is common. THF becomes viscous.
Fix: Switch to 2-MeTHF (lower melting point) or Diethyl Ether (if your substrate is soluble).
Alternative: If using Turbo-Grignard, you can safely run at
where solubility is better.
Q: I see unreacted Aryl Iodide despite adding 2.0 eq of
-BuLi.
A: Check for moisture . At low temperatures, the reaction with water is faster than the exchange.
Test: Titrate your organolithium using N-pivaloyl-o-toluidine or diphenylacetic acid.
Protocol: Dry your Aryl Iodide by azeotropic distillation with toluene (
) before the reaction. Traces of water in the solid SM are the #1 silent killer.
Q: Can I use "Turbo-Grignard" for Aryl Bromides too?
A: Yes, but it is slower. For bromides, you often need to warm to Room Temperature. For Iodides,
is usually sufficient.
Q: Why did my yield drop when I scaled up?
A:Local Heating. On a small scale (100 mg), adding
-BuLi causes negligible heat. On a large scale (10 g), the addition creates a "hot zone" where the reagent hits the solution, causing decomposition or Wurtz coupling ().
Fix: Use an internal temperature probe. Stop addition if temp rises
. Add reagent down the cooled flask wall, not directly into the center.
References & Authority
The "Turbo-Grignard" Mechanism: Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4]
Organolithium Aggregation: Reich, H. J.[5] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms.
Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[6][7] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. [J. Organomet.[7] Chem. 1988, 352, 1–46.]([Link])
Practical Guide to Organolithiums: Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. (Standard Field Text).
For further assistance, please contact the High-Throughput Experimentation (HTE) Core or submit a ticket with your specific substrate structure.
Technical Support Center: Synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Here is the Technical Support Guide for the scale-up synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene . Executive Summary & Synthetic Strategy This guide addresses the scale-up challenges for 5-(Benzyloxy)-2-iodo-1,...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the Technical Support Guide for the scale-up synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene .
Executive Summary & Synthetic Strategy
This guide addresses the scale-up challenges for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene . This molecule features a "sterically congested" core where the iodine atom is situated between two methyl groups (the endo position relative to the methyls).
Critical Strategic Insight:
Do NOT attempt to iodinate the benzyl ether (1-(benzyloxy)-3,5-dimethylbenzene) directly. The bulky benzyl group, combined with the two methyl groups, creates significant steric hindrance at the desired position (C4 relative to the ether), often leading to mixtures of regioisomers (ortho-iodination) or low conversion.
Recommended Workflow:
The most robust, self-validating route involves iodination of the phenol first , followed by O-benzylation . The hydroxyl group is less sterically demanding than the benzyloxy group and directs strongly to the para position, overcoming the steric barrier of the flanking methyls.
Visual Workflow (DOT Diagram)
Caption: Optimized two-step synthesis route prioritizing regiocontrol via early-stage iodination.
Step-by-Step Technical Protocols
Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol
Objective: Install iodine between the two methyl groups.
Scale: 100g Input
Weak base () is sufficient for phenol alkylation and minimizes hydrolysis of BnBr.
Solvent
Acetone or DMF
Acetone allows for easy workup (filtration of salts); DMF speeds up reaction if sluggish.
Temperature
Reflux (Acetone) or 60°C (DMF)
Heat required to overcome steric bulk of the substrate.
Protocol:
Suspend 4-iodo-3,5-dimethylphenol (Intermediate) and
in Acetone (10 vol).
Add Benzyl Bromide dropwise.
Reflux for 6–12 hours.
Validation Point: TLC (Hexane/EtOAc 9:1). Product is less polar than the phenol.
Cool, filter off inorganic salts, and concentrate the filtrate.
Recrystallize from Ethanol or precipitate by adding water to the DMF solution.
Troubleshooting Guide (Q&A)
Issue Category: Iodination (Step 1)
Q: I am seeing significant amounts of di-iodinated product. How do I stop this?A: Di-iodination (2,4-diiodo-3,5-dimethylphenol) occurs when the reaction mixture is too concentrated or the iodine is added too quickly.
Fix: Dilute the reaction volume by 20%.
Fix: Ensure the addition of iodine is strictly dropwise/portion-wise over at least 2 hours.
Fix: Use exactly 1.0 equivalent of Iodine. Do not use an excess "to drive conversion."
Q: The regioselectivity is poor; I suspect I have the ortho-isomer (2-iodo-3,5-dimethylphenol) instead of the para.A: While the 4-position (between methyls) is sterically hindered, it is electronically favored. However, high temperatures can promote thermodynamic scrambling.
Ortho-isomer ( impurity): Asymmetric aromatic protons (two doublets or singlets with different shifts).
Fix: Keep the reaction temperature strictly below 5°C during addition.
Issue Category: Benzylation (Step 2)
Q: The reaction is stalling at 80% conversion. Adding more Benzyl Bromide doesn't help.A: This is likely due to the "coating" of the potassium carbonate surface or water contamination.
Fix: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if using Acetone) to act as a phase transfer catalyst.
Fix: Ensure your Acetone is dry. Water solvates the carbonate anion, reducing its basicity.
Q: The product is oiling out and not crystallizing.A: The target molecule has a low melting point and high lipophilicity.
Fix: Use a "seed" crystal if available.
Fix: Switch solvent system to cold Ethanol/Water (9:1). Dissolve hot, then cool slowly to -20°C with vigorous stirring to induce precipitation.
FAQ: Process Chemistry & Safety
Q: Can I use NIS (N-Iodosuccinimide) instead of
?A: Yes. NIS/TFA (Trifluoroacetic acid) is a potent system for iodinating hindered phenols.
Cons: Significantly higher cost (approx. 5x-10x) compared to elemental iodine.[2][3] Recommended only for gram-scale, not kilo-scale.
Q: Why not benzylate first, then iodinate?A: We strongly advise against this.
Sterics: The benzyl group is bulky. If you benzylate first, the pocket between the methyl groups (where you want the iodine) becomes even more inaccessible.
Electronics: While the benzyl ether is an activator, the steric blockage will likely force the iodine to the ortho positions (positions 2 or 6 relative to the ether), yielding the wrong isomer.
Q: Safety concerns with Benzyl Bromide?A: Benzyl bromide is a potent lachrymator (tear gas).
Control: Always handle in a fume hood.
Neutralization: Quench excess benzyl bromide with aqueous ammonia or amine waste before disposal. Do not put active lachrymator in the general waste stream.
References
Regioselective Iodination of Phenols
Title: "Regioselective iodination of phenols and anilines using iodine and hydrogen peroxide in w
Source:Tetrahedron Letters, 2009.
Relevance: Validates the use of aqueous media and oxidative iodination for phenols.[2]
Comparative Reactivity of Aryl Halides in Palladium-Catalyzed Reactions
Executive Summary In pharmaceutical process development, the choice of aryl halide ( ) is rarely a simple matter of availability. It is a strategic decision that dictates catalyst loading, ligand expense, reaction temper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical process development, the choice of aryl halide (
) is rarely a simple matter of availability. It is a strategic decision that dictates catalyst loading, ligand expense, reaction temperature, and impurity profiles.
While the intrinsic reactivity follows the bond dissociation energy (BDE) hierarchy (
), modern ligand design has compressed this gap. This guide provides a technical comparison of aryl halides in Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), offering evidence-based protocols to overcome the kinetic inertness of aryl chlorides while managing the instability of aryl iodides.
Mechanistic Foundation: The Oxidative Addition Barrier
The differentiation between aryl halides occurs primarily during Oxidative Addition (OA) , the first and usually rate-determining step in the catalytic cycle.
The Challenge: The Pd(0) center must insert into the
bond.
The Physics: This requires overcoming the bond dissociation energy.
Aryl Iodides (
): Weak bond (~53 kcal/mol). OA is fast and often exothermic.
Aryl Chlorides (
): Strong bond (~96 kcal/mol). OA is endothermic with standard ligands, requiring high temperatures or electron-rich catalysts to lower the activation energy ().
Visualization: The Catalytic Cycle & Energy Barriers
The following diagram illustrates where the specific halide exerts its influence on the cycle.
Figure 1: The catalytic cycle. The yellow dashed zone represents the Oxidative Addition step, where the identity of the aryl halide determines the reaction rate and required energy.
Comparative Analysis: Performance Metrics
The following data synthesizes bond energy values with experimental reactivity trends observed in standard Suzuki-Miyaura couplings.
Table 1: Aryl Halide Performance Matrix[1]
Feature
Aryl Iodide ()
Aryl Bromide ()
Aryl Chloride ()
Aryl Fluoride ()
Bond Energy (BDE)
~53 kcal/mol
~68 kcal/mol
~96 kcal/mol
~115 kcal/mol
Intrinsic Reactivity
Extremely High
High
Low
Inert (usually)
Standard Ligand
(Standard)
or dppf
Buchwald/NHC (Specialized)
N/A
Temp. Range
RT – 60°C
60°C – 80°C
80°C – 120°C
N/A
Atom Economy
Poor (High mass waste)
Moderate
Excellent
Best
Stability
Light sensitive; degrades
Stable
Very Stable
Very Stable
Major Side Reaction
Homocoupling ()
Minimal
Dehalogenation ()
No Reaction
Detailed Technical Assessment
1. Aryl Iodides: The "False Friend"
While kinetically superior, aryl iodides present hidden risks in drug development.
Pros: Oxidative addition is so fast that simple, ligand-free Pd species (Pd/C) can sometimes effect coupling.
Cons: The resulting
complex is prone to forming bridging dimers, which can deactivate the catalyst. Furthermore, the rapid generation of active species often outcompetes the transmetallation step, leading to homocoupling (formation of dimers) via disproportionation.
Best Use: Late-stage functionalization of sensitive substrates where low temperature is non-negotiable.
2. Aryl Bromides: The Industry Standard
Bromides occupy the "Goldilocks" zone. The C-Br bond is weak enough to activate with generic phosphines (like
) but strong enough to prevent rapid degradation on the shelf.
Performance: Reliable with standard catalysts like
or .
Best Use: General library synthesis and scale-up up to kilogram quantities.
3. Aryl Chlorides: The Engineering Challenge
Chlorides are the preferred feedstock for manufacturing due to low cost and high availability.
The Barrier: Standard
is effectively inert toward unactivated aryl chlorides below 100°C.
The Solution: Success requires electron-rich, bulky ligands (e.g., SPhos, XPhos,
). These ligands donate electron density to the Pd center, raising the HOMO energy and facilitating electron transfer into the orbital.
Best Use: Large-scale manufacturing (Process Chemistry) where catalyst cost is offset by raw material savings.
Experimental Protocols
To validate these differences, I present two distinct protocols. Protocol A demonstrates the baseline reactivity (effective for I/Br). Protocol B demonstrates the "activated" system required for Cl.
Checkpoint: Conversion is slower. Monitor by GC/MS. Expect 4-12 hours.
Decision Logic: Selecting the Right System
Use this workflow to select the optimal halide/ligand combination for your specific substrate constraints.
Figure 2: Decision matrix for selecting aryl halide substrates and corresponding catalytic conditions.
Troubleshooting & Optimization
Symptom
Probable Cause
Solution
Ar-I: Low Yield, many spots on TLC
Homocoupling ()
The OA is too fast relative to Transmetallation. Slow down OA by diluting the reaction or switching to a less reactive catalyst (e.g., ).
Ar-Cl: No Reaction
Failure of Oxidative Addition
The barrier is too high. Switch Ligand: Move to electron-rich dialkylbiaryl phosphines (XPhos, SPhos) or NHC ligands (PEPPSI). Increase Temp to 100°C.
Ar-Br: Stalled conversion (~50%)
Catalyst Deactivation (Pd Black)
The active species is unstable. Add excess ligand (L:Pd ratio 4:1) or switch to a palladacycle precatalyst (e.g., Buchwald G3/G4) to ensure steady release of Pd(0).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Kania, M. J., et al. (2024).[6][7] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.[8] Link
Manolikakes, G., et al. (2008). Palladium-Catalyzed C–C Coupling Reactions of Aryl Chlorides. Topics in Organometallic Chemistry, 44, 1-35. Link
Analytical techniques for confirming the structure of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
A Comparative Guide for Analytical Validation Executive Summary Confirming the structure of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene presents a specific regiochemical challenge common in polysubstituted aromatics: verify...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Analytical Validation
Executive Summary
Confirming the structure of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene presents a specific regiochemical challenge common in polysubstituted aromatics: verifying the placement of the iodine atom within the sterically crowded "pocket" between the two methyl groups (Position 2) versus the less hindered positions (Position 4 or 6).
While routine 1D NMR provides baseline confirmation of functional groups, it often fails to unequivocally distinguish between regioisomers in symmetric systems without careful analysis of coupling constants or carbon shifts. This guide compares the efficacy of 1D NMR , 2D NMR (NOESY/HMBC) , and Single Crystal X-Ray Diffraction (SC-XRD) , recommending an optimal workflow that balances speed, cost, and definitive proof.
Part 1: The Structural Challenge
The target molecule possesses a
symmetry plane (assuming rapid rotation of the benzyl ether), rendering the two methyl groups equivalent and the two aromatic protons equivalent.
Target Structure: Iodine at C2 (between methyls).
Common Isomer: Iodine at C4 (adjacent to one methyl and one proton).
Critical Distinction: The symmetry of the Target Structure results in simplified NMR spectra (fewer signals) compared to the asymmetric Isomer. However, relying solely on signal count can be misleading due to accidental overlap.
Decision Matrix: Analytical Workflow
Figure 1: Analytical decision tree for confirming regiochemistry.
Part 2: Comparative Analysis of Techniques
1. High-Field 1D NMR (H & C)
The Baseline Screening Tool
Mechanism: Detects magnetic environments of protons and carbons.[1]
Application: Used for initial assessment of symmetry and functional group integrity.
Expected Data (Target Structure):
H NMR:
~2.4 ppm (s, 6H): Two equivalent methyl groups.
~5.1 ppm (s, 2H): Benzylic methylene ().
~6.7 ppm (s, 2H): Two equivalent aromatic protons (H4, H6).
~7.3-7.5 ppm (m, 5H): Phenyl group protons.
C NMR - The Heavy Atom Effect:
The carbon bonded to Iodine (C2) will appear significantly shielded (upfield), often between 90–105 ppm , despite being aromatic. This is a critical diagnostic marker for aryl iodides.
Pros: Fast (<15 mins), minimal sample (5-10 mg), quantitative purity.
Cons: Cannot definitively prove connectivity if unexpected symmetry exists; chemical shifts can vary with concentration.
2. 2D NMR: NOESY & HMBC
The Problem Solver (Recommended)
Mechanism:
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons close in space (<5 Å).
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) coupling between protons and carbons.
Why it wins:
This technique maps the physical proximity of the methyl groups to the aromatic ring protons.
In Target (2-Iodo): The Methyls (Pos 1,3) are neighbors to the Iodine (Pos 2) and the Aromatic Protons (Pos 4,6).
NOE: Strong correlation between Methyl-H and Aromatic-H (H4/6).
In Isomer (4-Iodo): One methyl would be isolated from the aromatic protons by the iodine.
Data Interpretation Table:
Feature
Target: 2-Iodo isomer
Alternative: 4-Iodo isomer
Symmetry
Yes (Methyls equivalent)
No (Methyls distinct)
NOE Correlation
Methyls Ar-H (Strong)
One Me Ar-H; One Me None (blocked by I)
HMBC (Me C)
Methyls correlate to C-I (C2)
One Me correlates to C-I; Other Me does not
3. Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard
Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.
Application: Absolute structural determination, including bond lengths and angles.[2]
Pros: Unambiguous proof of structure; accepted by all regulatory bodies (FDA/EMA) for new chemical entities.
Cons: Requires a single, high-quality crystal; slow turnaround (days to weeks); destructive to the specific crystal used.
Part 3: Experimental Protocols
Protocol A: The "Definitive" 2D NMR Workflow
Recommended for routine batch release.
Reagents & Equipment:
Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution).
Solvent:
(99.8% D) or .
Sample: 20-30 mg of product.
Step-by-Step Methodology:
Sample Prep: Dissolve 25 mg of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene in 0.6 mL
. Ensure solution is clear (filter if necessary to remove particulates that ruin field homogeneity).
Acquisition (1D): Acquire standard
H (16 scans) and C (512 scans).
Checkpoint: Verify symmetry (1 methyl peak, 1 aromatic ring singlet).
Acquisition (NOESY):
Pulse Sequence: noesyph (phase sensitive).
Mixing Time: 500 ms (optimal for small molecules).
Scans: 8-16 per increment.
Acquisition (HMBC):
Optimize for long-range coupling (
Hz).
Analysis:
HMBC: Look for the correlation from the Methyl protons (
ppm) to the quaternary carbon at ppm (C-I). This confirms the Methyls are ortho to the Iodine.
NOESY: Confirm correlation between Methyl protons and the Aromatic singlet (
ppm).
Protocol B: Crystallization for XRD
Recommended for initial reference standard generation.
Solvent System: Slow evaporation using Hexane/Ethyl Acetate (4:1) or Ethanol .
Procedure: Dissolve 50 mg of compound in minimal hot ethanol. Allow to cool slowly to room temperature, then place in a fridge (
C).
Harvest: Look for colorless prisms or plates after 24-48 hours.
Part 4: Visualization of Structural Logic
The following diagram illustrates the critical NOE and HMBC correlations that confirm the regiochemistry of the 2-iodo isomer.
Figure 2: Diagnostic correlations. Note that Methyls correlate to the Iodine-bearing carbon (HMBC) and the Aromatic protons (NOE).
References
Synthesis and NMR of Halogenated Xylenes
Sigma-Aldrich.
(Reference for base xylene shifts).
Heavy Atom Effect in 13C NMR:
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
(General reference for I-C shielding effect).
Crystallographic Data for Analogous Ethers
Xue, L. P., & Qin, J. H. (2009).[3] 2-Iodo-1,3-dimethoxybenzene.[4] Acta Crystallographica Section E.
(Validates crystal packing and bond lengths for the methoxy analog).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Navigating the Aromatic Landscape: A Comparative Guide to 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene and its Alternatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall su...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides a comprehensive analysis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, a versatile aromatic iodide, and its commercially available alternatives. We will delve into its availability, compare its utility in palladium-catalyzed cross-coupling reactions with structurally similar compounds, and provide detailed experimental protocols to support your synthetic endeavors.
Commercial Availability of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS No. 126312-61-6) is a commercially available chemical reagent. It can be procured from suppliers such as Alchem Pharmtech in various quantities, typically with a purity of 95%.[1] This accessibility makes it a viable option for consideration in a range of synthetic applications without the immediate need for custom synthesis.
The Synthetic Utility of Substituted 2-Iodo-m-xylenes in Cross-Coupling Chemistry
The core structure of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, a 2-iodo-m-xylene scaffold, is a valuable motif in organic synthesis, particularly for the construction of complex biaryl and aryl-alkyne structures through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. The iodine substituent serves as an excellent leaving group, facilitating the oxidative addition to a palladium(0) catalyst, which is a key step in these catalytic cycles.
The nature of the substituent at the 5-position of the 2-iodo-1,3-dimethylbenzene ring can influence the electronic properties of the molecule and, consequently, its reactivity in cross-coupling reactions. The benzyloxy group in the target molecule is a relatively electron-donating group, which can impact the rate of oxidative addition. To provide a comprehensive guide, we will compare this compound with other commercially available analogs featuring different electronic and steric properties at the 5-position.
A Comparative Overview of Commercially Available Alternatives
Several structural analogs of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene are commercially available, offering a range of electronic and steric profiles. The selection of a particular analog can be guided by factors such as desired reactivity, solubility, and the potential for downstream functional group transformations.
Compound Name
CAS Number
Key Features
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
126312-61-6
Electron-donating benzyloxy group.
5-tert-Butyl-2-iodo-1,3-dimethylbenzene
5122-20-3
Bulky, electron-donating tert-butyl group.
5-Bromo-2-iodo-1,3-dimethylbenzene
206559-43-5
Electron-withdrawing bromo group.
2-Iodo-1,3-dimethylbenzene
608-28-6
Unsubstituted at the 5-position.
1-Iodo-3,5-dimethylbenzene
22445-41-6
Isomeric analog with a different substitution pattern.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Generally, electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, while bulky substituents near the reaction center can sometimes hinder it. However, the overall success and yield of a Suzuki-Miyaura reaction are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Below is a generalized protocol for a Suzuki-Miyaura coupling reaction with an aryl iodide, which can be adapted for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene and its analogs.
Figure 1. Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equivalents).
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. Aryl iodides are the most reactive halides for this transformation, generally leading to high yields under mild conditions.[2][3]
The electronic nature of the substituent at the 5-position is expected to have a less pronounced effect on the outcome of the Sonogashira reaction compared to the Suzuki-Miyaura coupling, as the reaction is often very fast with aryl iodides. However, steric hindrance from a bulky substituent like a tert-butyl group could potentially influence the reaction rate.
Below is a generalized protocol for a Sonogashira coupling reaction that can be adapted for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene and its alternatives.
Figure 2. Generalized workflow for a Sonogashira cross-coupling reaction.
Detailed Steps:
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by flash column chromatography.
Synthesis of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
For researchers who may need to synthesize this compound, a plausible synthetic route starts from the commercially available 3,5-dimethylphenol. The synthesis would involve two key steps: iodination and subsequent benzylation.
Figure 3. Plausible synthetic route to 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene.
A potential method for the iodination of a phenol involves using iodine in the presence of an oxidizing agent like hydrogen peroxide and a catalytic amount of sulfuric acid.[4] The subsequent benzylation of the resulting 2-iodo-3,5-dimethylphenol can be achieved using benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or acetonitrile.
Conclusion
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is a readily accessible and versatile building block for palladium-catalyzed cross-coupling reactions. Its utility is complemented by a range of commercially available analogs with varying electronic and steric properties, providing chemists with a toolkit to fine-tune their synthetic strategies. While direct comparative performance data is sparse in the literature, the well-established principles of Suzuki-Miyaura and Sonogashira reactions, along with the provided generalized protocols, offer a solid foundation for the successful application of these valuable reagents in the synthesis of complex organic molecules. The choice of a specific 2-iodo-m-xylene derivative will ultimately depend on the specific requirements of the synthetic target and the desired reaction outcomes.